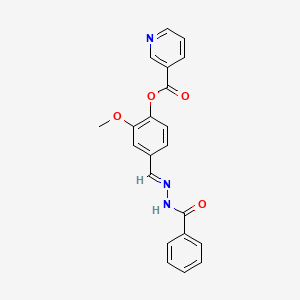

![molecular formula C18H18FNO3 B2728179 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole CAS No. 477856-76-1](/img/structure/B2728179.png)

4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

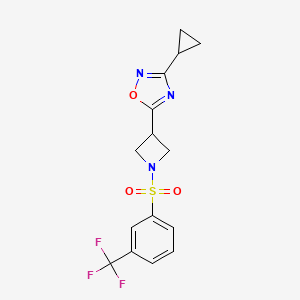

4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole is a chemical compound with the molecular formula C18H18FNO3 . It has an average mass of 315.339 Da and a monoisotopic mass of 315.127075 Da . This product is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole consists of 18 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.科学的研究の応用

Dye-Sensitized Solar Cells (DSSCs)

A study explored the use of organic dyes based on indeno[1,2-b]indole for dye-sensitized solar cells (DSSCs). These dyes, constructed with a D-π-A structure, showed promising efficiency as photosensitizers, with one achieving a power conversion efficiency of 7.64%, which is 95% of the efficiency of the commercial N719 dye under AM 1.5G illumination. This highlights indeno[1,2-b]indole's potential as an electron donor in organic dyes for DSSCs (Qian et al., 2016).

Synthesis of Fused-indole Heterocycles

Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate serves as an important precursor in synthesizing fused-indole heterocycles of biological importance. The study detailed the structural characteristics of this compound, emphasizing its role in further chemical transformations to produce biologically active indole derivatives (Chandrakantha et al., 1998).

Antineoplastic Agents

Novel indole analogues of mycophenolic acid have been synthesized, aiming to explore their potential as antineoplastic (anti-cancer) agents. These compounds showed significant antitumor activity, indicating the usefulness of indole derivatives in cancer treatment (Lai & Anderson, 2000).

Enhanced DSSCs Efficiency through Co-sensitization

A study developed novel thieno[3,2-b]indole-based organic dyes for dye-sensitized solar cells. Co-sensitization with these dyes and a porphyrin sensitizer achieved state-of-the-art power conversion efficiencies, demonstrating the impact of structural engineering on photovoltaic performance (Ji et al., 2020).

Electron Transfer in Biological Systems

The electron transfer matrix element for intramolecular hole transfer between indole cation radical and phenol was investigated, providing insights into electron transfer processes in biological systems. This research contributes to understanding the electronic interactions within proteins and enzymes (Li, 2001).

C-H Functionalization via Transition Metal Catalysis

Advances in C-H functionalization of N-alkoxycarbamoyl indoles using transition metal catalysis were reviewed. This methodology offers a versatile approach for the diversification of indole motifs, crucial for pharmaceutical and organic chemistry (Ghosh & Das, 2021).

特性

IUPAC Name |

4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3/c19-14-4-6-15(7-5-14)22-12-10-21-11-13-23-18-3-1-2-17-16(18)8-9-20-17/h1-9,20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBUTRJMJOQAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCCOCCOC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327083 |

Source

|

| Record name | 4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole | |

CAS RN |

477856-76-1 |

Source

|

| Record name | 4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

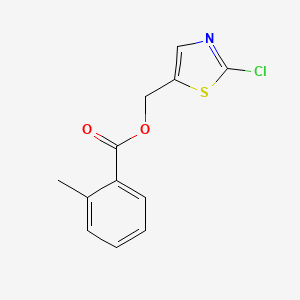

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)

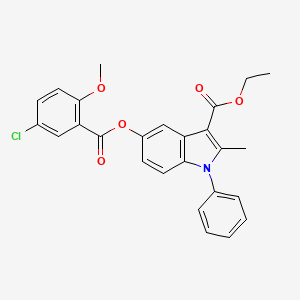

![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)

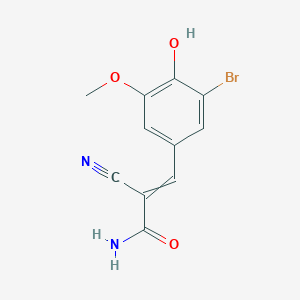

![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)

![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)